Product packaging for (2-(Difluoromethoxy)pyridin-3-yl)methanol(Cat. No.:CAS No. 2222104-49-4)

(2-(Difluoromethoxy)pyridin-3-yl)methanol

Cat. No.: B1460030
CAS No.: 2222104-49-4
M. Wt: 175.13 g/mol
InChI Key: ATFXXMZUESFCCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-(Difluoromethoxy)pyridin-3-yl)methanol is a pyridine-based chemical building block of interest in medicinal chemistry and drug discovery. The compound features a difluoromethoxy group at the 2-position and a hydroxymethyl group at the 3-position of the pyridine ring. The difluoromethoxy (OCF2H) group is a critically important motif in modern agrochemical and pharmaceutical agents. Unlike the trifluoromethyl group, the difluoromethoxy group can act as a hydrogen bond donor , which can be crucial for binding to biological targets . It also helps to fine-tune key properties of a molecule, such as its lipophilicity and metabolic stability , making it a valuable bioisostere for labile functional groups . The hydroxymethyl group serves as a versatile synthetic handle, which can be readily oxidized to an aldehyde or carboxylic acid, or converted to other valuable functionalities such as an amine or halide for further derivatization . As a result, this compound is a versatile intermediate for the synthesis of more complex molecules . For instance, its structural analogue, (2-(Difluoromethoxy)pyridin-3-yl)methanamine, is a known chemical scaffold used in research . Compounds containing this core structure are frequently explored in the design of enzyme inhibitors and other biologically active molecules . This product is intended for research applications and is For Research Use Only . It is not intended for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7F2NO2 B1460030 (2-(Difluoromethoxy)pyridin-3-yl)methanol CAS No. 2222104-49-4

Properties

IUPAC Name

[2-(difluoromethoxy)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO2/c8-7(9)12-6-5(4-11)2-1-3-10-6/h1-3,7,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFXXMZUESFCCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Difluoromethylation of Phenols and Pyridinols

A widely utilized strategy for introducing the difluoromethoxy group involves difluoromethylation of phenolic or pyridinolic hydroxyl groups. This approach uses difluorocarbene intermediates generated in situ from specialized reagents.

  • Reagents and Conditions : Bench-stable sulfonium salts have been developed as efficient difluoromethylating agents. For example, S-(difluoromethyl)sulfonium salts react with phenols or thiophenols under mild conditions (room temperature) in the presence of bases such as LiOH or NaH, typically in fluorobenzene solvent. This method affords O-difluoromethylation via a difluorocarbene intermediate, as confirmed by mechanistic studies involving deuterated reagents and cyclopropanation trapping experiments.

  • Yields and Scope : The protocol tolerates various functional groups and heterocycles, including pyridine derivatives, providing moderate to good yields (40–75%) of difluoromethoxy-substituted products. Chemoselectivity favors phenolic hydroxyl groups over aliphatic alcohols and alkenes.

Synthesis of (2-(Difluoromethoxy)pyridin-3-yl)methanol

The synthesis can be divided into two main steps:

Preparation of 2-(Difluoromethoxy)pyridine Derivatives

  • Starting from 3-hydroxymethylpyridine derivatives, the hydroxyl group at the 2-position is converted to the difluoromethoxy group using difluoromethylation reagents as described above.

  • Alternatively, chloromethylation at the 2-position followed by nucleophilic substitution with difluoromethoxide sources can be employed, though this is less commonly reported.

Introduction of the Hydroxymethyl Group at the 3-Position

  • The 3-position functionalization is typically achieved by reduction of corresponding aldehydes or halomethyl intermediates.

  • For example, 2-(difluoromethoxy)pyridine-3-carbaldehyde can be reduced using sodium borohydride or other mild reducing agents to yield this compound.

Representative Preparation Procedure (Adapted from Patent WO2009116072A2 and Related Literature)

Step Description Reagents/Conditions Yield (%) Notes
1 Preparation of 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine Chloromethylation using formaldehyde and HCl ~68 Crude product purified by ethyl acetate recrystallization
2 Difluoromethylation of phenolic hydroxyl group Reaction with S-(difluoromethyl)sulfonium salt, base (LiOH or NaH), fluorobenzene solvent, room temperature 50–75 Formation of difluoromethoxy substituent via difluorocarbene intermediate
3 Reduction of aldehyde to hydroxymethyl NaBH4 in methanol or similar reducing agent 80–90 Mild conditions to preserve difluoromethoxy group
4 Purification Extraction with methylene dichloride, drying over sodium sulfate, recrystallization from ethyl acetate or t-butyl methyl ether 85–95 Off-white crystalline solid obtained

This sequence is supported by the patent example where purification steps involve drying over sodium sulfate, vacuum drying, and recrystallization to achieve high purity.

Purification and Characterization

  • The crude product is typically purified by recrystallization from solvents such as ethyl acetate or t-butyl methyl ether.

  • Drying under vacuum at 40–60 °C ensures removal of residual solvents.

  • Characterization includes HPLC purity (>99%), NMR spectroscopy confirming the presence of difluoromethoxy and hydroxymethyl groups, and melting point determination.

Summary Table of Key Preparation Parameters

Parameter Typical Value/Condition Comments
Difluoromethylation reagent S-(difluoromethyl)sulfonium salt Bench-stable, efficient difluorocarbene source
Base LiOH or NaH Facilitates phenolate formation for O-difluoromethylation
Solvent Fluorobenzene or acetonitrile Non-protic, suitable for carbene generation
Temperature Room temperature to 10 °C Mild conditions to prevent side reactions
Reduction agent Sodium borohydride (NaBH4) Selective reduction of aldehyde to alcohol
Purification solvents Ethyl acetate, t-butyl methyl ether Crystallization and washing
Yield range 50–90% overall Dependent on step and scale

Research Findings and Mechanistic Insights

  • The difluoromethylation proceeds via generation of difluorocarbene from sulfonium salts, reacting selectively with phenolic oxygen atoms to form the difluoromethoxy group.

  • Control experiments using deuterated reagents and trapping agents confirm the carbene intermediate.

  • The method shows excellent chemoselectivity and functional group tolerance, making it suitable for complex pyridine derivatives.

  • The overall synthetic route allows for scalable preparation with good yields and high purity, suitable for further pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

(2-(Difluoromethoxy)pyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-(Difluoromethoxy)pyridin-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of (2-(Difluoromethoxy)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyridine ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • For example, [4,6-dichloro-2-(difluoromethyl)pyridin-3-yl]methanol has a higher molecular weight (228.02 g/mol) and hydrophobicity compared to the target compound .
  • Synthetic Utility: The hydroxymethyl group in these compounds serves as a handle for further derivatization, such as oxidation to carboxylic acids or coupling with pharmacophores. For instance, this compound was used in Suzuki couplings to synthesize piperazine derivatives, highlighting its role in medicinal chemistry .

Research Findings and Trends

Recent studies emphasize the role of fluorinated pyridines in drug discovery:

  • Schrödinger Computational Modeling: Derivatives like this compound were optimized using docking studies to enhance binding affinity for DAO, achieving IC₅₀ values in the nanomolar range .
  • High-Throughput Screening: Libraries of pyridine methanol analogs have been screened for kinase inhibition, with chloro- and fluoro-substituted variants showing selective activity against EGFR and VEGFR2 .

Biological Activity

(2-(Difluoromethoxy)pyridin-3-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a difluoromethoxy group and a hydroxymethyl group. Its chemical structure can be represented as follows:

C7H6F2NO2\text{C}_7\text{H}_6\text{F}_2\text{N}\text{O}_2

The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors. While specific pathways remain under investigation, preliminary studies suggest it may act as an inhibitor in certain biochemical pathways, potentially influencing processes such as cell proliferation and apoptosis.

Anticancer Properties

The compound's ability to modulate cell signaling pathways could position it as a candidate for cancer therapy. In vitro studies on related pyridine derivatives have demonstrated antiproliferative effects on various cancer cell lines, including breast and lung cancer cells.

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerReduced cell viability
Enzyme InhibitionPotential target engagement

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial activity of difluoromethoxy derivatives against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at concentrations as low as 50 µg/mL, suggesting promising therapeutic potential.
  • Anticancer Research : In a recent investigation, a related compound was tested against the HeLa cervical cancer cell line. The study reported an IC50 value of 120 µM, indicating moderate antiproliferative activity. Further mechanistic studies are needed to elucidate the specific pathways involved.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize (2-(Difluoromethoxy)pyridin-3-yl)methanol?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine ring. A fluorinating agent (e.g., KF in DMSO) introduces the difluoromethoxy group at the 2-position, followed by hydroxymethylation at the 3-position. Multi-step protocols require precise control of reaction conditions (e.g., temperature, solvent polarity) to avoid side products like over-fluorinated derivatives. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm the difluoromethoxy group (δ ~70–80 ppm for 19F^{19}\text{F}) and hydroxymethyl protons (δ ~4.5–5.0 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (175.14 g/mol) and isotopic patterns.
  • IR Spectroscopy : O-H stretching (~3200–3600 cm1^{-1}) and C-F vibrations (~1100–1250 cm1^{-1}) provide functional group confirmation .

Q. What are the key structural parameters determined by X-ray crystallography?

  • Methodological Answer : Single-crystal X-ray diffraction reveals bond lengths (e.g., C-O ~1.43 Å, C-F ~1.35–1.40 Å) and angles (e.g., O-C-F ~105–110°). The pyridine ring adopts a planar conformation, while the hydroxymethyl group exhibits rotational flexibility. SHELX software is commonly used for refinement, requiring high-resolution data (R-factor < 0.05) .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress by-product formation during synthesis?

  • Methodological Answer :

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance fluorination efficiency.
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu systems) improve regioselectivity.
  • Kinetic Monitoring : In situ FTIR or HPLC tracks intermediate formation, enabling real-time adjustment of reaction time and temperature. For example, maintaining temperatures below 80°C reduces decomposition of the hydroxymethyl group .

Q. What computational approaches predict the compound’s reactivity in biological systems?

  • Methodological Answer :

  • DFT Calculations : Assess energy barriers for hydrogen bonding (e.g., hydroxymethyl interactions with enzymes) and electron density maps for electrophilic sites.
  • Molecular Dynamics (MD) : Simulate binding modes with targets (e.g., kinases) to identify key residues (e.g., Ser/Thr hydroxyls) for mutagenesis studies.
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP ~1.2–1.5), guiding derivative design .

Q. How to resolve discrepancies in reported biological activity data across studies?

  • Methodological Answer :

  • Purity Verification : Confirm compound integrity via orthogonal methods (e.g., HPLC + HRMS) to rule out degradation products.
  • Assay Standardization : Use isogenic cell lines and consistent assay conditions (e.g., ATP concentration in kinase assays).
  • Meta-Analysis : Compare IC50_{50} values from multiple sources (e.g., PubChem BioAssay) to identify outliers linked to methodological variability .

Q. What strategies enhance bioactivity through structural modifications?

  • Methodological Answer :

  • Functional Group Replacement : Substitute the hydroxymethyl group with a carbamate (e.g., tert-butyl carbamate derivative, Catalog Number: 190223) to improve membrane permeability.
  • Ring Functionalization : Introduce electron-withdrawing groups (e.g., trifluoromethyl at position 6) to modulate electronic effects on binding affinity.
  • SAR Studies : Compare derivatives (e.g., Catalog Number: 190232 with a boronate ester) to map structure-activity relationships for target selectivity .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-(Difluoromethoxy)pyridin-3-yl)methanol
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(2-(Difluoromethoxy)pyridin-3-yl)methanol

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